

# Spectroscopic Data of Poriferasterol: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Poriferasterol*

Cat. No.: *B1240314*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Poriferasterol**, a significant phytosterol with potential applications in drug discovery and development. The information is presented to be a valuable resource for researchers and scientists working with this natural compound.

## Core Spectroscopic Data

The structural elucidation of **Poriferasterol** is heavily reliant on a combination of spectroscopic techniques. This section presents a summary of the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data provide critical information about the carbon skeleton and the chemical environment of each proton and carbon atom.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Poriferasterol** (500 MHz,  $\text{CDCl}_3$ )

| Atom No. | Chemical Shift ( $\delta$ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|----------|----------------------------------|--------------|---------------------------|
| 3        | 3.52                             | m            | 5.0                       |
| 6        | 5.35                             | d            |                           |
| 18       | 0.68                             | s            |                           |
| 19       | 1.01                             | s            | 6.5                       |
| 21       | 1.02                             | d            |                           |
| 22       | 5.15                             | dd           |                           |
| 23       | 5.03                             | dd           | 15.0, 8.5                 |
| 26       | 0.84                             | d            | 6.8                       |
| 27       | 0.85                             | d            | 6.8                       |
| 29       | 0.81                             | t            | 7.5                       |

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Poriferasterol** (125 MHz,  $\text{CDCl}_3$ )

| Atom No. | Chemical Shift ( $\delta$ , ppm) | Atom No. | Chemical Shift ( $\delta$ , ppm) |
|----------|----------------------------------|----------|----------------------------------|
| 1        | 37.2                             | 16       | 28.2                             |
| 2        | 31.6                             | 17       | 56.0                             |
| 3        | 71.8                             | 18       | 12.0                             |
| 4        | 42.3                             | 19       | 19.4                             |
| 5        | 140.7                            | 20       | 40.5                             |
| 6        | 121.7                            | 21       | 21.2                             |
| 7        | 31.9                             | 22       | 138.3                            |
| 8        | 31.9                             | 23       | 129.2                            |
| 9        | 50.1                             | 24       | 51.2                             |
| 10       | 36.5                             | 25       | 31.9                             |
| 11       | 21.1                             | 26       | 21.1                             |
| 12       | 39.7                             | 27       | 19.0                             |
| 13       | 42.3                             | 28       | 25.4                             |
| 14       | 56.8                             | 29       | 12.2                             |
| 15       | 24.3                             |          |                                  |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns.

Table 3: Mass Spectrometry Data for **Poriferasterol**

| Ion                               | m/z (Relative Intensity, %)  | Proposed Fragment            |
|-----------------------------------|------------------------------|------------------------------|
| [M] <sup>+</sup>                  | 412 (100)                    | Molecular Ion                |
| [M-H <sub>2</sub> O] <sup>+</sup> | 394 (45)                     | Loss of water                |
| [M-Side Chain] <sup>+</sup>       | 273 (30)                     | Cleavage of the C17-C20 bond |
| 255 (60)                          | Loss of side chain and water |                              |

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for **Poriferasterol** (KBr)

| Wavenumber (cm <sup>-1</sup> ) | Assignment                               |
|--------------------------------|--|
| 3421                           | O-H stretching (hydroxyl group)          |
| 2958, 2868                     | C-H stretching (aliphatic)               |
| 1640                           | C=C stretching (olefinic)                |
| 1458, 1378                     | C-H bending                              |
| 1058                           | C-O stretching                           |
| 970                            | C-H bending (trans-disubstituted alkene) |

## Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

## NMR Spectroscopy

**Sample Preparation:** A sample of **Poriferasterol** (typically 5-10 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% tetramethylsilane

(TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

#### $^1\text{H}$ NMR Spectroscopy:

- Instrument: Bruker Avance 500 MHz spectrometer (or equivalent).
- Pulse Program: Standard single-pulse sequence (zg30).
- Acquisition Parameters:
  - Spectral Width: ~12 ppm
  - Number of Scans: 16-64
  - Relaxation Delay: 1.0 s
  - Acquisition Time: ~3.4 s
- Processing: The free induction decay (FID) is Fourier transformed after applying an exponential window function with a line broadening factor of 0.3 Hz. Phase and baseline corrections are applied manually. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

#### $^{13}\text{C}$ NMR Spectroscopy:

- Instrument: Bruker Avance 125 MHz spectrometer (or equivalent).
- Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).
- Acquisition Parameters:
  - Spectral Width: ~240 ppm
  - Number of Scans: 1024 or more, depending on sample concentration.
  - Relaxation Delay: 2.0 s
  - Acquisition Time: ~1.1 s

- Processing: The FID is Fourier transformed with an exponential window function (line broadening of 1.0 Hz). Phase and baseline are corrected. Chemical shifts are referenced to the  $\text{CDCl}_3$  solvent peak at 77.16 ppm.

## Mass Spectrometry

Sample Preparation: A dilute solution of **Poriferasterol** is prepared in a suitable volatile solvent such as methanol or acetonitrile (approximately 10  $\mu\text{g/mL}$ ).

Electron Ionization (EI) Mass Spectrometry:

- Instrument: A double-focusing magnetic sector or a quadrupole mass spectrometer with an EI source.
- Ionization Energy: 70 eV.
- Source Temperature: 200-250  $^{\circ}\text{C}$ .
- Mass Range:  $m/z$  50-600.
- Introduction Method: Direct insertion probe or via gas chromatography (GC-MS) after derivatization (e.g., silylation).

## Infrared (IR) Spectroscopy

Sample Preparation: A small amount of **Poriferasterol** (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

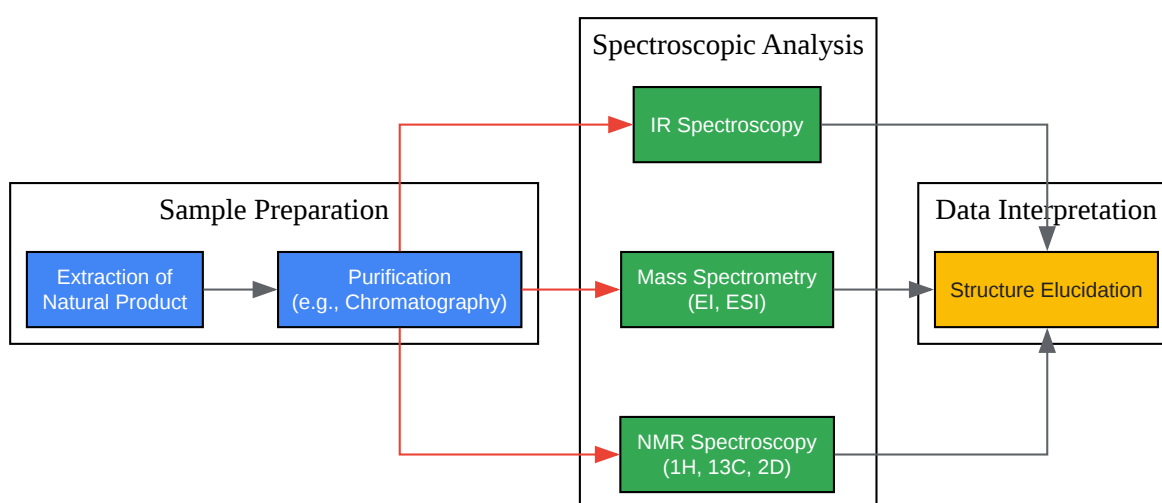
Fourier Transform Infrared (FT-IR) Spectroscopy:

- Instrument: A Fourier Transform Infrared Spectrometer.
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

- Background: A spectrum of a pure KBr pellet is recorded as the background and automatically subtracted from the sample spectrum.

## Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a natural product like **Poriferasterol**.



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Caption: Generalized workflow for the spectroscopic analysis of **Poriferasterol**.

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